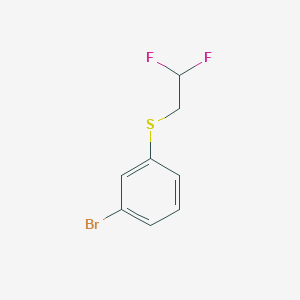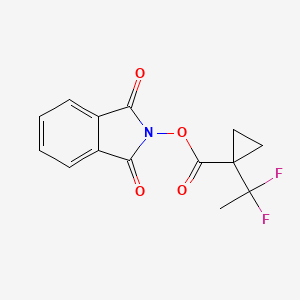
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by a unique structure that combines a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing the same fundamental reactions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), resulting in reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxoisoindolin-2-yl acetate: Similar in structure but with an acetate group instead of the difluoroethyl-substituted cyclopropane carboxylate.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Another derivative with a different carboxylate group.
1,3-Dioxoisoindolin-2-yl diethyl phosphorothioate: Contains a phosphorothioate group, used in different chemical applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H11F2NO4 |
|---|---|
Poids moléculaire |
295.24 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c1-13(15,16)14(6-7-14)12(20)21-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3 |
Clé InChI |
VZIXZTFEQPABLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


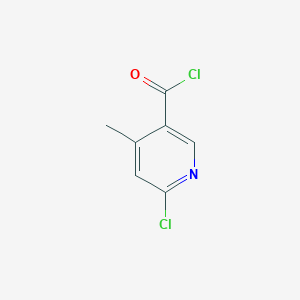
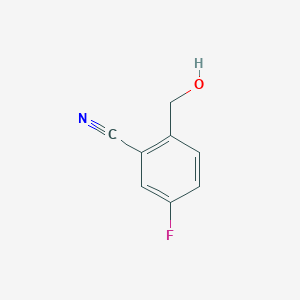
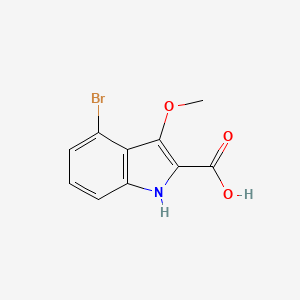
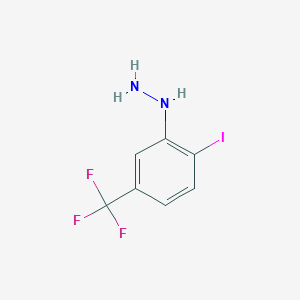
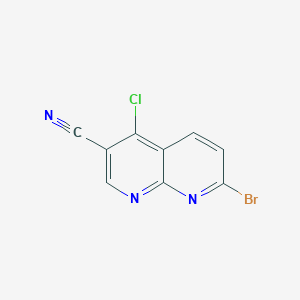
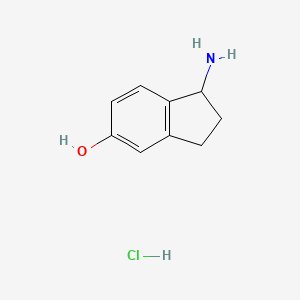
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
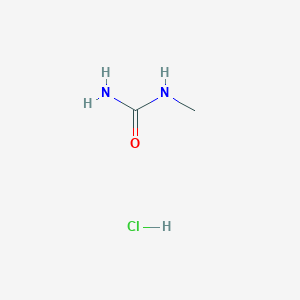
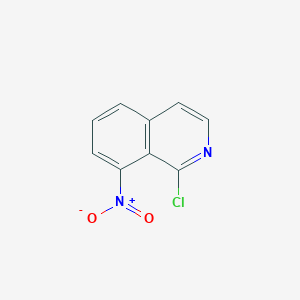
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
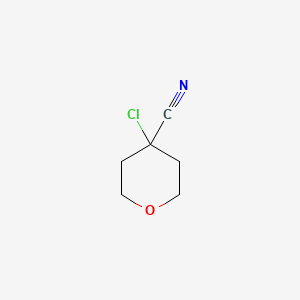
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

